Enantiomeric Identity: (2R) vs. (2S) Configuration Quantified by Distinct CAS Registry and Structural Data
Ethyl (2R)-2-acetoxy-3-(2-hydroxyphenyl)propanoate (CAS: 1799611-07-6) and its (S)-enantiomer (CAS: 1799611-06-5) represent two distinct chemical entities with identical molecular formula (C₁₃H₁₆O₅) and molecular weight (252.27 g/mol) but opposite stereochemical configurations at the C2 chiral center . The (2R)-configured compound features the SMILES notation OC1=C(C[C@@H](OC(C)=O)C(OCC)=O)C=CC=C1 with the '@@' symbol indicating the R-configuration, whereas the (S)-enantiomer bears the '@' symbol denoting opposite stereochemistry . This stereochemical distinction is formally encoded in the IUPAC nomenclature: 'Benzenepropanoic acid, α-(acetyloxy)-2-hydroxy-, ethyl ester, (αR)-' versus '(αS)-' for the (S)-enantiomer .
| Evidence Dimension | Stereochemical Configuration at C2 |
|---|---|
| Target Compound Data | (2R)-configuration; CAS 1799611-07-6; SMILES: C[C@@H] stereochemistry |
| Comparator Or Baseline | Ethyl (2S)-2-acetoxy-3-(2-hydroxyphenyl)propanoate; CAS 1799611-06-5; SMILES: C[C@H] stereochemistry |
| Quantified Difference | Opposite absolute configuration at C2 chiral center; distinct CAS registry numbers |
| Conditions | Chiral center at α-carbon of propanoate backbone |
Why This Matters
In enantioselective drug synthesis, incorrect stereochemistry can result in complete loss of target biological activity or generation of an inactive/antagonistic distomer, directly affecting synthetic yield and pharmacological validity.
